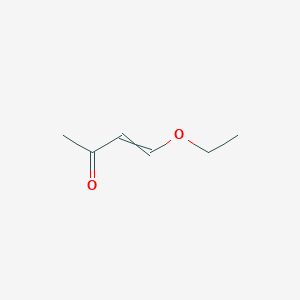

4-Ethoxy-but-3-en-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

4-ethoxybut-3-en-2-one |

InChI |

InChI=1S/C6H10O2/c1-3-8-5-4-6(2)7/h4-5H,3H2,1-2H3 |

InChI Key |

ZUSVCKYTCMDOOP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=CC(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 4 Ethoxy but 3 En 2 One

Reactivity Profile of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone system in 4-ethoxy-but-3-en-2-one is characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group. This conjugation creates electrophilic centers at both the carbonyl carbon and the β-carbon, leading to a rich and varied reaction profile.

Nucleophilic Conjugate Additions (Michael Reactions) and Their Regioselectivity

Nucleophilic conjugate addition, or the Michael reaction, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this process, a nucleophile attacks the electrophilic β-carbon of the conjugated system. wikipedia.org For this compound, this reaction pathway is prominent, with various nucleophiles demonstrating a propensity for 1,4-addition.

The regioselectivity of these additions is influenced by the nature of the nucleophile and the reaction conditions. "Soft" nucleophiles, such as enolates, amines, and thiols, generally favor conjugate addition. masterorganicchemistry.com For instance, secondary amines react with conjugated carbonyls to yield 3-aminocarbonyl compounds. wikipedia.org Similarly, the reaction with enolates, a classic Michael reaction, results in the formation of a new carbon-carbon bond at the β-position. masterorganicchemistry.com The mechanism involves the attack of the nucleophile on the β-carbon, leading to an enolate intermediate, which is then protonated to give the final product. wikipedia.org

A notable example involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) with primary or secondary amines, which proceeds via a Michael-type addition-elimination mechanism to yield (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. In some cases, the regioselectivity can be influenced by catalysts. For example, the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols in the presence of InCl₃·4H₂O can yield both addition-elimination and substitution products. researchgate.net

Table 1: Examples of Nucleophilic Conjugate Additions to this compound Derivatives

| Nucleophile | Substrate | Product Type | Reference |

|---|---|---|---|

| Primary/Secondary Amines | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |

| Benzenethiols | 3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Addition-elimination and Substitution Products | researchgate.net |

| Diethyl Malonate Salts | 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Complex formation | researchgate.net |

| Tributyl Phosphine | (E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Double addition product | researchgate.net |

1,2-Additions to the Carbonyl Center

While conjugate addition is often favored, 1,2-additions to the carbonyl carbon can also occur, particularly with "hard" nucleophiles such as organolithium and Grignard reagents. masterorganicchemistry.com This reactivity is a fundamental transformation of carbonyl compounds. thieme-connect.de

The competition between 1,2- and 1,4-addition is a well-studied phenomenon. Hard-Soft Acid-Base (HSAB) theory provides a framework for understanding this regioselectivity, where the harder carbonyl carbon reacts preferentially with hard nucleophiles, and the softer β-carbon reacts with soft nucleophiles. masterorganicchemistry.com For instance, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with organozinc compounds results in products from 1,2-addition to the carbonyl group. researchgate.netchemicalbook.com

Pericyclic Reactions, Including Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. scribd.comscribd.com The α,β-unsaturated ketone moiety of this compound can participate in these reactions, most notably in cycloadditions.

Diels-Alder reactions, a type of [4+2] cycloaddition, are a prime example. libretexts.org In these reactions, the conjugated diene system of a reactant combines with a dienophile to form a six-membered ring. libretexts.org 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, on heating with triethyl phosphite (B83602), undergoes a [4+2] cycloaddition to form a 2,2,2-triethoxy-2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ⁵-oxaphospholene. researchgate.netchemicalbook.com This demonstrates the ability of the butenone system to act as a diene component in cycloaddition reactions.

Reactivity Profile of the Enol Ether Functionality

The enol ether group in this compound introduces another dimension to its reactivity, primarily through its nucleophilic character at the α-carbon and its susceptibility to electrophilic attack.

Electrophilic Activation and Reactivity with Various Nucleophiles

The enol ether can be activated by electrophiles, making the β-carbon susceptible to nucleophilic attack. This reactivity is a key feature of enol ethers. For example, Lewis acids can be used to promote reactions by activating the substrate. acs.org

The reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with electron-rich aromatic systems like indole (B1671886) and N,N-dimethylaniline in the presence of a Lewis acid catalyst leads to the formation of a β-arylvinyltrifluoromethylketone. researchgate.net This transformation highlights the electrophilic activation of the enol ether, facilitating the attack of the aromatic nucleophile.

Reactions with Organometallic Reagents (e.g., Organozinc Compounds, Grignard Reagents)

Organometallic reagents can react at different sites of this compound, showcasing the nuanced reactivity of the molecule. As mentioned earlier, organozinc compounds tend to add to the carbonyl group in a 1,2-fashion. researchgate.netchemicalbook.com

In contrast, Grignard reagents can exhibit different reactivity patterns. For example, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phenylmagnesium bromide results in the substitution of the ethoxy group. researchgate.netchemicalbook.com The high reactivity of allylmagnesium reagents, in particular, allows them to add to a wide range of carbonyl compounds. nih.gov The choice of the organometallic reagent and reaction conditions can thus be used to selectively target different functional groups within the this compound framework.

Table 2: Reactivity of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one with Organometallic Reagents

| Organometallic Reagent | Predominant Reaction Type | Product Type | Reference |

|---|---|---|---|

| Organozinc Compounds | 1,2-Addition | Carbonyl addition product | researchgate.netchemicalbook.com |

| Phenylmagnesium Bromide | Substitution | Ethoxy group substitution product | researchgate.netchemicalbook.com |

Interactions with Phosphorous Nucleophiles and Enol Phosphates Formation

The reactivity of this compound and its analogs, particularly the electron-deficient 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, with phosphorous nucleophiles has been a subject of significant study. These reactions provide routes to various organophosphorus compounds, including valuable enol phosphates and phosphonates. The electron-withdrawing nature of the ketone and, in analogs, the trifluoromethyl group, makes the enone system highly susceptible to nucleophilic attack. cymitquimica.com

Trivalent phosphorus compounds, such as phosphites and phosphines, are common nucleophiles in these reactions. researchgate.net Research on 4-ethoxy-1,1,1-trifluoro-3-buten-2-one demonstrates its versatile reactivity. For instance, its reaction with triethyl phosphite on heating does not follow a typical Michaelis-Arbuzov pathway but instead yields a [4+2] cycloaddition product, specifically 2,2,2-triethoxy-2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ5-oxaphospholene. researchgate.net Subsequent hydrolysis of this cycloadduct leads to the formation of a stable cyclic hydroxyphosphonate. researchgate.net

In contrast, the reaction with diethyl phosphite proceeds according to the Arbuzov protocol to form a trifluoromethyl-containing phosphonate, which serves as a versatile building block in further synthesis. researchgate.net The interaction with different types of phosphorous nucleophiles highlights the tunable reactivity of the enone backbone. The table below summarizes the outcomes of reacting 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with various phosphorous nucleophiles. researchgate.net

Table 1: Reactions of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one with Phosphorous Nucleophiles

| Phosphorous Nucleophile | Reaction Conditions | Major Product | Product Type |

|---|---|---|---|

| Triethyl phosphite | Heating | 2,2,2-Triethoxy-2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ5-oxaphospholene | [4+2] Cycloaddition Product |

| Diethyl phosphite | - | Diethyl (3-ethoxy-1-trifluoromethyl-2-oxobut-3-en-1-yl)phosphonate | Arbuzov-type Phosphonate |

| Tributyl phosphine | - | Not specified | - |

| Tris(diethylamino) phosphine | - | Not specified | - |

Furthermore, the formation of enol phosphates from α,β-unsaturated ketones is a known synthetic route. thieme-connect.de For example, ketones such as but-3-en-2-one (B6265698) can react with lithium dialkylphosphites to generate dienyl phosphates, demonstrating a pathway to enol phosphate (B84403) derivatives from similar enone structures. thieme-connect.de

Strategic Applications of 4 Ethoxy but 3 En 2 One As a Versatile Synthetic Building Block

Heterocyclic Chemistry: Synthesis of Diverse Ring Systems

The reactivity of 4-ethoxy-but-3-en-2-one makes it a key precursor for a variety of heterocyclic compounds. By reacting with dinucleophiles, it can readily participate in cyclocondensation reactions to form five-, six-, and seven-membered rings, which are core structures in many pharmaceutically active compounds.

Pyrroles, Thiophenes, and Furans

The synthesis of five-membered aromatic heterocycles such as pyrroles, thiophenes, and furans can be achieved using this compound, often through multi-step sequences that first transform it into a suitable dicarbonyl precursor.

Pyrroles: The Paal-Knorr synthesis is a classic method for preparing pyrroles. semanticscholar.org This involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.org this compound can be converted into a 1,4-dicarbonyl compound, which then undergoes cyclization with an amine to yield a substituted pyrrole. organic-chemistry.orgmdpi.com

Thiophenes: Thiophene (B33073) synthesis can be accomplished via the Gewald reaction, which involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. organic-chemistry.orgderpharmachemica.com While not a direct reactant, this compound can be modified to serve as the ketone component in this multi-component reaction to produce highly substituted 2-aminothiophenes. researchgate.netresearchgate.net Another route is the Paal-Knorr thiophene synthesis, where a 1,4-diketone reacts with a sulfurizing agent like phosphorus pentasulfide. wikipedia.orgorganic-chemistry.org

Furans: The Paal-Knorr furan (B31954) synthesis is the most common method, requiring the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgquimicaorganica.orgalfa-chemistry.comorganic-chemistry.org Hydrolysis of the enol ether in this compound can generate the necessary 1,4-dicarbonyl precursor for this transformation, leading to the formation of substituted furans. organic-chemistry.org

Pyrazoles, Isoxazoles, and Pyrimidines

The reaction of this compound with reagents containing two adjacent nucleophilic centers is a direct and efficient method for synthesizing important six-membered and five-membered heterocycles.

Pyrazoles: These are readily synthesized by the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazines. dergipark.org.trmdpi.comhilarispublisher.com The reaction of this compound with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) in a suitable solvent like ethanol (B145695) leads to the formation of substituted pyrazoles. chemicalbook.comnih.govorganic-chemistry.org The reaction proceeds via initial attack of a hydrazine nitrogen at the β-carbon, followed by intramolecular cyclization onto the carbonyl group and subsequent elimination of ethanol and water.

Table 1: Synthesis of Pyrazole (B372694) Derivatives from 1,3-Dicarbonyl Precursors and Hydrazines

| 1,3-Dicarbonyl Precursor | Hydrazine Reagent | Product | Conditions | Yield | Reference |

| 1,3-Diketone | Hydrazine | 3,5-Disubstituted Pyrazole | Ethylene Glycol, rt | 70-95% | mdpi.com |

| 1,3-Diketone | Phenylhydrazine HCl | Thiophene-pyrazole hybrid | 3+2 annulation | - | nih.gov |

| Acetylenic Ketone | Hydrazine Derivative | Mixture of Regioisomeric Pyrazoles | Cyclocondensation | - | mdpi.com |

Interactive Data Table: Click on headers to sort.

Isoxazoles: The synthesis of isoxazoles involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.govyoutube.comnih.gov When this compound is treated with hydroxylamine hydrochloride, it undergoes a similar cyclocondensation reaction to yield a substituted isoxazole. researchgate.net The nitrogen of the hydroxylamine attacks one electrophilic carbon, and the oxygen attacks the other, leading to the five-membered ring.

Pyrimidines: Pyrimidines are synthesized by reacting 1,3-dielectrophiles with compounds containing an N-C-N fragment, such as amidines or guanidine. organic-chemistry.orgscholarsresearchlibrary.com this compound serves as the three-carbon electrophilic fragment. Its reaction with an amidine, like guanidine, typically under basic or acidic conditions, results in the formation of a substituted pyrimidine (B1678525) ring through a tandem [3+3] annulation process. rsc.org

Diazepines and Benzimidazoles

The versatility of this compound extends to the synthesis of larger ring systems and fused heterocycles through reactions with appropriate diamine nucleophiles.

Diazepines: Seven-membered rings like 1,4-diazepines can be prepared by the condensation of a 1,3-dielectrophile with a 1,2-diamine. The reaction of this compound with ethylenediamine (B42938) is expected to yield a dihydro-1,4-diazepine derivative. This reaction provides a straightforward entry into this important class of heterocycles. nih.govnih.gov

Benzimidazoles: Benzimidazoles are typically synthesized by the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative. researchgate.netnih.govorganic-chemistry.orgmdpi.comsemanticscholar.org In a related transformation, the reaction of o-phenylenediamine with this compound can lead to the formation of a benzimidazole (B57391) structure. The reaction involves the initial formation of an enamine by one of the amino groups, followed by intramolecular cyclization of the second amino group onto the ketone carbonyl and subsequent aromatization.

Construction of Complex Functionalized Organic Molecules

Beyond the synthesis of fundamental heterocyclic rings, this compound is a key building block for more elaborate molecular architectures, including functionalized open-chain systems and complex polycyclic structures.

Synthesis of β-Amino Enones and Related Derivatives

One of the most fundamental reactions of this compound is its conversion to β-amino enones. This transformation occurs through a nucleophilic vinylic substitution mechanism.

The ethoxy group at the β-position is a good leaving group, especially upon protonation. When this compound is treated with primary or secondary amines, the amine nitrogen attacks the electrophilic β-carbon, leading to the displacement of the ethoxy group and the formation of a new carbon-nitrogen bond. This produces a stable, conjugated β-amino-α,β-unsaturated ketone, also known as an enaminone. beilstein-journals.orgnih.gov These products are valuable intermediates in their own right, serving as precursors for other heterocycles and functionalized compounds. organic-chemistry.org

Table 2: Representative Synthesis of β-Amino Ketones

| Unsaturated Substrate | Amine | Conditions | Product | Reference |

| α,β-Unsaturated Ester | Chiral Amine | Conjugate Addition | Chiral β-Amino Ketone | beilstein-journals.org |

| α,β-Unsaturated Carbonyl | Aromatic/Aliphatic Amine | Solvent-free, SiCl₄ (cat.) | Michael Adduct | organic-chemistry.org |

| Aryl Aldehyde, Ketone | Amine | One-pot Mannich Reaction | β-Aminoketone | nih.gov |

Interactive Data Table: Click on headers to sort.

Formation of Spiro and Fused Polycyclic Architectures

The dienophilic nature of the activated double bond in this compound allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction, to form fused polycyclic systems. When reacted with a suitable diene, it can form a six-membered ring fused to its original backbone.

Furthermore, its multiple reaction sites allow for its use in tandem or cascade reactions. A reaction sequence can be designed where an initial reaction at one site sets up a second, intramolecular reaction to form a new ring. For example, a nucleophile could be introduced that contains a latent reactive group. After the initial reaction with this compound, this group can react with another part of the molecule to form a spirocyclic or fused ring system. While specific examples directly utilizing this compound for complex spiro architectures are specialized, its potential is evident from the reactivity of similar enone systems in intramolecular cycloadditions and tandem cyclizations.

Derivatization for Peptide Synthesis Applications (e.g., N-Protection)

In peptide synthesis, the protection of the amine group (N-protection) of an amino acid is a critical step to ensure that the correct peptide bonds are formed in the desired sequence. Reagents that can selectively and reversibly bind to the N-terminus are essential.

While specific documented applications for this compound in this area are not prominent in the literature, its trifluorinated analog, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323), is noted for its ability to form N-protected amino acids. mdpi.com The reaction proceeds through the addition of the amino acid's amine group to the enone system, followed by the elimination of ethanol. mdpi.com This reaction readily gives the protected amino acids without causing racemization, which is crucial for maintaining the stereochemical integrity of the amino acid building blocks. mdpi.com The resulting N-4,4,4-trifluoro-3-oxo-butenyl protecting group can be removed under mild acidic conditions. mdpi.com This reactivity highlights the potential of the β-alkoxy-α,β-unsaturated ketone functional group in derivatizing amino acids for peptide synthesis.

Table 1: General Reaction for N-Protection using a β-Alkoxy Enone

| Reactant 1 | Reactant 2 | Product | Application |

| β-Alkoxy Enone | Amino Acid | N-Protected Amino Acid | Building block for peptide synthesis |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Glycine | N-(4,4,4-Trifluoro-3-oxobutenyl)glycine | Dipeptide preparation mdpi.com |

Role in the Production of Advanced Chemical Intermediates

The enone structure is a cornerstone in organic synthesis, serving as a precursor to a multitude of more complex molecules through reactions like Michael additions, cycloadditions, and Robinson annulations. numberanalytics.comnumberanalytics.com This versatility establishes this compound as a valuable starting point for advanced chemical intermediates.

The synthesis of active ingredients for both agricultural and pharmaceutical products often relies on versatile building blocks that can be elaborated into complex molecular structures. The high electrophilicity and reactivity of β-alkoxy-α,β-unsaturated trifluoromethyl ketones, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, make them valuable precursors for trifluoromethyl-substituted heterocycles, which are common motifs in agrochemicals and pharmaceuticals.

This compound is a key intermediate in the synthesis of several commercial products. For instance, it is a building block for the insecticide Flonicamid, which features a 4-trifluoromethyl-pyridine structure. jst.go.jpsemanticscholar.org It is also used in synthetic approaches toward the COX-2 selective anti-inflammatory drug Celebrex® (celecoxib). researchgate.net The synthesis of the herbicide Pyroxsulam also utilizes 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a key trifluoromethyl-containing building block. jst.go.jp These applications underscore the industrial importance of this class of compounds as precursors to high-value active ingredients.

Table 2: Examples of Active Ingredients Synthesized from a this compound Analog

| Precursor | Active Ingredient | Class | Application |

| (E)-4-Ethoxy-1,1,1-trifluoro-but-3-en-2-one | Flonicamid | Insecticide | Control of sap-feeding insects jst.go.jp |

| (E)-4-Ethoxy-1,1,1-trifluoro-but-3-en-2-one | Celecoxib (Celebrex®) | Pharmaceutical | Nonsteroidal anti-inflammatory drug (NSAID) researchgate.net |

| (E)-4-Ethoxy-1,1,1-trifluoro-but-3-en-2-one | Pyroxsulam | Herbicide | Control of grass and broadleaf weeds jst.go.jp |

The total synthesis of complex natural products and other intricate molecules often requires robust and predictable chemical transformations. The enone functional group, as found in this compound, is a powerful tool in this context, enabling the construction of complex ring systems and stereocenters. numberanalytics.comiastate.edu Enones are key intermediates in the synthesis of numerous natural products, including steroids (like cortisone (B1669442) and estrone), alkaloids (such as strychnine), and terpenes. numberanalytics.com

Polymer Science: Development of Novel Vinyl Ketone Monomers

In polymer science, monomers containing a vinyl group (C=C) are fundamental building blocks for producing a wide range of materials through polymerization. Vinyl ketones, a class of monomers that includes this compound, are of interest because the ketone group in the resulting polymer backbone can impart specific properties, such as photodegradability. mdpi.com

Methyl vinyl ketone (MVK), the simplest vinyl ketone, readily undergoes polymerization and is used as an intermediate in the synthesis of other compounds. wikipedia.org Research in this area has expanded to create more complex and functionalized vinyl ketone monomers to produce polymers with tailored properties. For example, novel vinyl ketone monomers with bulky, mesogenic (liquid-crystal-forming) substituents have been synthesized. mdpi.comnih.gov These monomers can undergo free-radical polymerization to produce poly(vinyl ketones) that exhibit liquid crystalline behavior. mdpi.com

While this compound is not directly cited as a monomer in these studies, its structure is representative of a functionalized vinyl ketone. It could potentially serve as a monomer itself or as a precursor for creating more elaborate vinyl ketone monomers through modification of the ethoxy group or other parts of the molecule. The development of polymers from functionalized dienes, such as 2,3-bis(4-ethoxy-4-oxobutyl)-1,3-butadiene, further demonstrates the utility of incorporating ethoxy and carbonyl functionalities into polymer backbones to achieve specific material properties. acs.org

Table 3: Research on Novel Vinyl Ketone Monomers

| Monomer Type | Polymerization Method | Key Feature of Resulting Polymer | Reference |

| Vinyl ketones with mesogenic substituents | Free radical polymerization, RAFT polymerization | Liquid crystalline behavior, photodegradation | mdpi.comnih.gov |

| p-Hydroxystyrene derivatives and methyl vinyl ketone | Radical copolymerization | Photo-scissible (degradable by light) | |

| 2,3-Bis(4-ethoxy-4-oxobutyl)-1,3-butadiene | Free-radical homopolymerization and copolymerization | Functionalized diene-based polymer | acs.org |

Advanced Spectroscopic and Computational Characterization in Research

Application of Spectroscopic Techniques for Mechanistic Elucidation and Process Monitoring

Spectroscopic methods are fundamental tools for the real-time analysis of chemical reactions and the structural confirmation of resulting products. For 4-ethoxy-but-3-en-2-one, techniques such as NMR, IR, Raman, and mass spectrometry are routinely employed to monitor reaction progress and verify the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound, allowing for the unambiguous assignment of its proton and carbon atoms. The molecule can exist as E and Z regioisomers, and NMR is the primary method for their differentiation.

Proton (¹H) NMR: The ¹H NMR spectrum provides characteristic signals corresponding to the distinct proton environments in the molecule. The ethoxy group gives rise to a triplet (for the -CH₃ group) and a quartet (for the -OCH₂- group). The vinylic protons (on the C=C double bond) appear as doublets, and their coupling constant (J-value) is critical for assigning the stereochemistry (E or Z isomer). The acetyl methyl protons (-COCH₃) appear as a singlet.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum confirms the carbon framework. Key signals include the carbonyl carbon (C=O) at a low field (typically 190-220 ppm), the two olefinic carbons (C=C), the carbons of the ethoxy group (-OCH₂CH₃), and the acetyl methyl carbon (-COCH₃). libretexts.orglibretexts.org The precise chemical shifts help to confirm the electronic environment of each carbon atom. libretexts.orgmsu.edu

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -COCH₃ | ~2.1-2.4 | Singlet (s) |

| -OCH₂CH₃ | ~3.8-4.1 | Quartet (q) | |

| -OCH₂CH₃ | ~1.2-1.4 | Triplet (t) | |

| -CH=CH- | ~5.0-7.5 | Doublets (d) | |

| ¹³C | C=O | ~195-205 | - |

| -CH=CH-O | ~150-160 | - | |

| -CH=CH-C=O | ~95-105 | - | |

| -OCH₂CH₃ | ~65-75 | - | |

| -OCH₂CH₃ / -COCH₃ | ~14-30 | - |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the functional groups within this compound and for analyzing its conformational properties. mt.comwikipedia.org These two methods are often complementary. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups. A strong, sharp peak is expected in the range of 1650-1700 cm⁻¹ corresponding to the stretching vibration of the conjugated carbonyl (C=O) group. Another significant absorption, typically around 1600-1640 cm⁻¹, is due to the carbon-carbon double bond (C=C) stretch. The C-O stretching vibrations of the ethoxy group are expected to appear in the fingerprint region, usually between 1000-1300 cm⁻¹. scifiniti.com

Raman Spectroscopy: Raman spectroscopy also provides information on these vibrations. The C=C double bond stretch often produces a strong Raman signal. Polarized Raman studies on oriented samples could potentially yield detailed information about the molecular symmetry and conformation (e.g., the s-cis vs. s-trans arrangement of the enone system). wikipedia.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| C=O (Ketone) | Stretching | 1650 - 1700 | Strong | Medium |

| C=C (Alkene) | Stretching | 1600 - 1640 | Medium-Variable | Strong |

| C-O (Ether) | Stretching | 1000 - 1300 | Strong | Weak |

| C-H (sp²) | Stretching | 3000 - 3100 | Medium | Medium |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium | Medium |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the definitive identification and purity assessment of this compound. scispace.comdtu.dk It provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion.

For this compound, with the molecular formula C₆H₁₀O₂, the calculated exact mass is 114.068079557 Da. nih.gov HRMS can confirm this mass with a high degree of precision (typically to within 5 ppm), which serves to verify the elemental composition. This technique is invaluable for distinguishing the target compound from potential impurities or side products with different elemental formulas. Furthermore, the fragmentation pattern observed in the mass spectrum can provide additional structural information.

In complex matrices, direct analysis of this compound can be challenging. Analytical derivatization is a strategy used to modify the analyte to improve its properties for separation and detection, particularly for gas chromatography-mass spectrometry (GC-MS). jfda-online.comscience.gov The goal is to convert the polar ketone into a more volatile and thermally stable derivative. sigmaaldrich.com

Common derivatization techniques applicable to ketones include silylation. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the enol form of the ketone into a silyl (B83357) enol ether. This process increases the volatility of the compound, leading to better peak shape and sensitivity in GC-MS analysis. nih.gov Another approach involves the derivatization of the carbonyl group itself, for instance, through reaction with a hydroxylamine (B1172632) derivative to form an oxime, which can then be analyzed.

Quantum Chemical and Computational Modeling Studies

Alongside experimental techniques, computational chemistry provides deep insights into the properties of this compound at a molecular level.

Density Functional Theory (DFT) is a widely used computational method to model the properties of organic molecules like this compound. researchgate.netresearchgate.net DFT calculations can be used to determine the molecule's most stable three-dimensional structure (geometry optimization). This is particularly useful for analyzing the conformational landscape, such as the relative energies of the planar s-cis and s-trans conformers of the enone system and the orientation of the ethoxy group.

Furthermore, DFT provides detailed information about the electronic structure. Key parameters that can be calculated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density distribution, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the carbonyl oxygen would be an electron-rich site, while the carbonyl carbon and the β-carbon of the double bond would be electron-poor.

Predicted Spectra: DFT can be used to calculate theoretical vibrational frequencies and NMR chemical shifts. These predicted values, when compared with experimental spectra, can aid in the definitive assignment of complex spectral features. researchgate.netuc.pt

HOMO-LUMO Energy Calculations and Reactivity Prediction

The electronic characteristics of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. dergipark.org.trajchem-a.com A smaller gap generally implies higher reactivity. dergipark.org.tr

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate these properties. ajchem-a.comresearchgate.net For this compound, DFT calculations can map the spatial distribution of these orbitals, revealing the most probable sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized over the C=C double bond and the oxygen of the ethoxy group, while the LUMO is likely concentrated on the conjugated system, particularly the carbonyl carbon and the β-carbon.

These calculations allow for the prediction of various global reactivity descriptors, as defined by conceptual DFT. Parameters such as ionization potential, electron affinity, electronegativity (χ), chemical potential (μ), hardness (η), and electrophilicity (ω) can be derived from the HOMO and LUMO energies. ajchem-a.com A molecule with a small HOMO-LUMO energy gap is generally considered more reactive than one with a large gap. dergipark.org.tr

Table 1: Hypothetical DFT-Calculated Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Calculated Value (eV) | Implication |

| EHOMO | -6.85 | Indicates electron-donating capability. |

| ELUMO | -1.20 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.65 | Suggests moderate kinetic stability and reactivity. |

| Ionization Potential (I) | 6.85 | Energy required to remove an electron. |

| Electron Affinity (A) | 1.20 | Energy released upon gaining an electron. |

| Global Hardness (η) | 2.83 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.87 | Describes the propensity to accept electrons. |

Note: These values are illustrative and representative of what would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which serves as a crucial link between a molecule's computed structure and its experimental characterization.

Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts via quantum mechanical calculations has become a standard procedure for structural elucidation and verification. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT functionals such as B3LYP or mPW1PW91, can provide highly accurate predictions of chemical shifts. nih.govcomporgchem.com The process involves first optimizing the molecule's 3D geometry and then calculating the nuclear magnetic shielding tensors for each atom. nih.gov These theoretical values are often scaled using empirical equations to improve their correlation with experimental data. comporgchem.com Comparing the computed shifts with experimental spectra helps confirm the correct structural assignment.

Table 2: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |

| C1 (CH₃-C=O) | 2.15 | 28.5 |

| C2 (C=O) | - | 197.2 |

| C3 (CH=) | 5.60 | 98.1 |

| C4 (=CH-O) | 7.65 | 165.4 |

| C5 (O-CH₂) | 3.95 | 68.3 |

| C6 (CH₃) | 1.30 | 14.5 |

Note: These are representative values. Actual calculations would be performed using methods like GIAO-DFT (e.g., B3LYP/6-311+G(2d,p)) with a solvent model.

Infrared (IR) Frequencies

Theoretical vibrational spectroscopy is used to predict the IR spectrum of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the harmonic vibrational frequencies and their corresponding IR intensities. mdpi.com These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular motions (e.g., C=O stretch, C=C stretch, C-O-C stretch). nih.gov DFT calculations are commonly employed for this purpose, and the calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors. researchgate.net

Table 3: Hypothetical Predicted IR Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) (Scaled) | Intensity | Vibrational Assignment |

| 2980 | Medium | C-H stretch (sp³) |

| 1685 | Strong | C=O stretch (α,β-unsaturated ketone) |

| 1620 | Strong | C=C stretch (conjugated) |

| 1250 | Strong | C-O-C stretch (asymmetric) |

| 1045 | Medium | C-O-C stretch (symmetric) |

Note: Frequencies are illustrative. Calculations would typically be performed at a level like DFT/B3LYP/6-31G(d).

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. wikipedia.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and interactions with the environment (e.g., solvent). nih.gov

For this compound, MD simulations can reveal:

Conformational Preferences: The molecule has several rotatable bonds. MD simulations can determine the relative populations of different conformers (e.g., s-cis vs. s-trans isomers around the C2-C3 single bond) and the energy barriers between them.

Solvent Effects: Simulations can model the explicit interactions between this compound and solvent molecules (e.g., water or chloroform), showing how solvation influences its structure and flexibility.

Intermolecular Interactions: In concentrated solutions or the pure liquid state, MD can simulate how multiple molecules of this compound interact with each other, identifying dominant intermolecular forces like dipole-dipole interactions.

Techniques like Replica Exchange Molecular Dynamics (REMD) can be used to enhance sampling and overcome energy barriers more efficiently, providing a more complete picture of the conformational space. mdpi.com

Elucidation of Reaction Mechanisms via Potential Energy Surface Calculations

Understanding how a chemical reaction occurs at a molecular level requires mapping the potential energy surface (PES) that connects reactants to products. osti.gov Computational chemistry allows for the detailed exploration of reaction pathways, the identification of transition states (the highest energy point along a reaction coordinate), and the calculation of activation energies. rsc.org

For this compound, this approach can be used to investigate various potential reactions:

Nucleophilic Addition: The mechanism of addition of a nucleophile (e.g., a Michael addition to the C=C bond or addition to the carbonyl carbon) can be modeled. Calculations would locate the transition state structure and determine the activation barrier, indicating the kinetic feasibility of the reaction.

Cycloaddition Reactions: As a conjugated system, it could potentially undergo cycloaddition reactions (e.g., Diels-Alder). PES calculations can determine whether such reactions are concerted or stepwise and which regio- and stereochemical outcomes are favored. researchgate.net

Atmospheric Oxidation: The reaction mechanism with atmospheric radicals like OH can be studied to understand its environmental fate. bohrium.com

Methods like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a located transition state structure indeed connects the desired reactants and products on the PES. rsc.org

Table 4: Hypothetical Calculated Activation Energies for a Michael Addition Reaction

| Reaction Step | Description | Calculated Activation Energy (ΔE‡) (kcal/mol) |

| Step 1 | Nucleophilic attack on the β-carbon | 15.2 |

| Step 2 | Protonation of the enolate intermediate | 2.5 |

Note: Values are illustrative and would be the result of high-level quantum chemical calculations (e.g., CBS-QB3 or CCSD(T)) to achieve chemical accuracy.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Enone and Enol Ether Transformations

The distinct reactivity of the enone and enol ether moieties within 4-ethoxy-but-3-en-2-one presents a fertile ground for the development of sophisticated catalytic systems capable of selectively activating one functional group over the other. Future research is poised to move beyond classical transformations and explore innovative catalysts that can unlock new reaction pathways.

Gold- and copper-catalyzed cascade reactions, which have shown promise in the synthesis of complex nitrogen-containing heterocycles, could be adapted for transformations of this compound. bham.ac.uk For instance, a gold catalyst might activate the enol ether for a cyclization cascade, while a copper catalyst could facilitate a conjugate addition-cyclization sequence. Similarly, the development of bifunctional catalysts, such as amino thiourea–arylboronic acid hybrids, could enable highly specific transformations by simultaneously activating both the nucleophile and the electrophilic enone system. jst.go.jp

A significant area of development lies in organocatalysis. The principles of the Stetter reaction, previously applied to related trifluoromethyl-substituted precursors for the synthesis of 1,4-diketones, could be expanded using novel N-heterocyclic carbene (NHC) catalysts. thieme-connect.com Furthermore, ruthenium-based systems, like the Ru-xantphos catalyst known for mediating C–O bond activation, could be explored for selective cleavage or functionalization of the enol ether bond, a challenging but potentially rewarding transformation. rsc.org The goal is to create a toolbox of catalysts that can predictably engage in various reaction types, including cycloadditions, conjugate additions, and cross-coupling reactions.

| Catalytic System | Target Moiety | Potential Transformation | Anticipated Product Class |

|---|---|---|---|

| Gold (Au) / Copper (Cu) Catalysts | Enol Ether / Enone | Cascade Cyclization / Annulation | Polycyclic Heterocycles |

| N-Heterocyclic Carbenes (NHCs) | Enone (α-position) | Organocatalytic Stetter Reaction | 1,4-Dicarbonyl Compounds |

| Chiral Phosphoric Acids / Amines | Enone | Asymmetric Conjugate Addition | Chiral Ketones |

| Ruthenium (Ru) / Palladium (Pd) Complexes | Enol Ether C-O Bond | Cross-Coupling / Hydrogenolysis | Functionalized Enones |

Asymmetric Synthesis Approaches Utilizing this compound

Creating chiral molecules from simple achiral precursors is a cornerstone of modern medicinal and materials chemistry. Asymmetric induction, the process of preferentially forming one enantiomer over another, is a key strategy where this compound can serve as a valuable prochiral substrate. wikipedia.org

Future work will likely focus on three primary strategies for asymmetric synthesis:

Catalyst-Controlled Asymmetric Reactions: This involves using a small amount of a chiral catalyst to induce enantioselectivity. Palladium-catalyzed asymmetric allylic amination, successful with similar substrates like 2-acetoxybut-3-enoates, could be adapted to produce valuable chiral γ-amino esters from derivatives of this compound. acs.org The development of novel chiral ligands, such as modified bis(oxazoline) (BOX) or phosphoramidite (B1245037) ligands, will be crucial for achieving high enantiomeric excess in reactions like conjugate additions, cycloadditions, and cross-couplings. acs.orgacs.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the this compound molecule to direct a subsequent diastereoselective reaction. wikipedia.org For example, forming a chiral imine using a derivative like tert-butanesulfinamide could allow for the diastereoselective addition of a nucleophile to the C=C bond, with the auxiliary being removed afterward to yield an enantiomerically enriched product. wikipedia.org

Biocatalysis: As detailed further in section 6.4, enzymes offer an excellent route to asymmetric synthesis. Ketoreductases (KREDs) could reduce the ketone to a chiral alcohol with high enantiopurity, while other enzymes could perform kinetic resolutions on racemic derivatives of the parent compound. acs.org

| Asymmetric Strategy | Example Reaction | Key Component | Potential Chiral Product |

|---|---|---|---|

| Catalyst Control | Conjugate Addition | Chiral Metal-Ligand Complex (e.g., Cu-BOX) | Enantioenriched β-substituted ketones |

| Catalyst Control | Diels-Alder Reaction | Chiral Lewis Acid | Chiral cyclohexene (B86901) derivatives |

| Chiral Auxiliary | Nucleophilic Addition | Evans' Oxazolidinone or Pseudoephedrine | Diastereomerically pure adducts |

| Biocatalysis | Ketone Reduction | Ketoreductase (KRED) Enzyme | Chiral secondary alcohol |

Integration with Flow Chemistry for Scalable and Sustainable Processes

The transition from traditional batch processing to continuous flow chemistry is a paradigm shift in chemical manufacturing, offering significant advantages in safety, efficiency, and sustainability. nih.gov The synthesis and subsequent transformations of this compound are prime candidates for this technological integration.

Continuous flow reactors offer superior heat and mass transfer compared to batch flasks, allowing for precise temperature control and the safe use of highly exothermic or rapid reactions. nih.gov This is particularly relevant for reactions like nitration, halogenation, or certain organometallic additions. Furthermore, flow chemistry enables the use of "superheated" conditions, where solvents can be heated above their atmospheric boiling points due to the pressurized system, dramatically accelerating reaction rates. acs.org

The inherent scalability of flow processes allows for a seamless transition from laboratory-scale discovery to multi-kilogram production without extensive re-optimization. rsc.org This methodology aligns with the principles of green chemistry by minimizing solvent volumes, reducing waste, and often allowing for the integration of in-line purification and analysis, leading to more efficient and sustainable processes. rsc.orgresearchgate.net A hypothetical flow synthesis of a pyrazole (B372694) derivative, a common scaffold in pharmaceuticals, from this compound illustrates these advantages. mdpi.commdpi.com

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes (residence time) |

| Heat Transfer | Poor; risk of local hotspots | Excellent; precise temperature control |

| Safety | Higher risk with hazardous reagents/intermediates | Enhanced safety due to small reaction volumes |

| Scalability | Difficult; requires re-optimization | Straightforward; run for longer time |

| Sustainability | Larger solvent volumes, more waste | Reduced waste, potential for solvent recycling |

Exploration of Bio-Inspired Synthetic Methodologies

Nature provides a masterclass in efficient and selective chemical synthesis. Future research will increasingly draw inspiration from biological systems, either by mimicking complex biosynthetic pathways or by directly using enzymes as catalysts (biocatalysis).

Biocatalysis offers a green and powerful alternative to traditional chemical methods. mdpi.comacs.org Enzymes operate under mild conditions (room temperature, neutral pH) and exhibit unparalleled chemo-, regio-, and stereoselectivity. mdpi.comacs.org For this compound, several classes of enzymes could be employed. Hydrolases, such as lipases, could perform enantioselective esterification or hydrolysis on derivatives. acs.orgrsc.org Oxidoreductases, including alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), could facilitate the asymmetric reduction of the ketone to a chiral alcohol. acs.org Moreover, Baeyer-Villiger monooxygenases could be used to convert the ketone into an ester, a transformation that is often challenging to perform selectively with chemical reagents. nih.gov

Bio-inspired synthesis aims to replicate the efficiency of nature's cascade reactions, where multiple bonds are formed in a single operation from a simple precursor. researchgate.net Starting with this compound, one could envision a bio-inspired cascade involving a Michael addition followed by an intramolecular aldol (B89426) condensation and dehydration to rapidly construct complex cyclic architectures, mimicking the way polyketide natural products are assembled.

| Enzyme Class | Potential Reaction on this compound or Derivative | Key Advantage |

|---|---|---|

| Ketoreductases (KREDs) | Asymmetric reduction of the C=O bond | High enantioselectivity (e.g., >99% ee) |

| Hydrolases (Lipases, Esterases) | Kinetic resolution of a racemic derivative | Separation of enantiomers |

| Baeyer-Villiger Monooxygenases | Oxidation of the ketone to an ester | High regioselectivity |

| Lyases | Asymmetric addition across the C=C bond | Stereoselective C-C or C-N bond formation |

Computational Design of New Chemical Reactivities and Applications

The synergy between computational chemistry and experimental synthesis is revolutionizing how new reactions and catalysts are discovered. acs.org By using theoretical models, researchers can predict and understand chemical reactivity in silico, saving significant time and resources in the laboratory.

For this compound, computational methods like Density Functional Theory (DFT) can be employed to:

Map Reaction Pathways: Calculate the energy of intermediates and transition states to determine the most likely mechanism for a given reaction. acs.org This can help explain why a certain regio- or stereoisomer is formed.

Predict Catalyst Performance: Model the interaction between this compound and a potential catalyst. This allows for the screening of dozens of virtual catalysts to identify the most promising candidates before any are synthesized.

Understand Reactivity: Analyze the molecule's electronic structure (e.g., orbital energies, charge distribution) to rationalize its inherent reactivity and guide the choice of reagents for a desired transformation.

Design Novel Reactions: Propose entirely new transformations by exploring uncharted areas of the potential energy surface, potentially uncovering unexpected reactivity that can be later verified experimentally. ucl.ac.uk

This computational-first approach minimizes trial-and-error experimentation and accelerates the development of novel, highly efficient, and selective reactions for versatile building blocks like this compound.

| Computational Method | Objective | Information Gained | Impact on Experimental Work |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanism Elucidation | Transition state structures and energies | Rationalizes observed product distribution |

| Molecular Dynamics (MD) | Solvent/Conformational Effects | Dynamic behavior of catalyst-substrate complex | Informs choice of reaction conditions |

| QM/MM | Enzyme Catalysis Modeling | Active site interactions | Guides protein engineering for better catalysts |

| Virtual Screening | Catalyst Discovery | Predicted catalytic activity and selectivity | Prioritizes synthesis of promising catalysts |

Q & A

Basic: What spectroscopic methods are optimal for characterizing 4-Ethoxy-but-3-en-2-one’s structure?

Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to resolve the enone system (C=O and conjugated double bond) and ethoxy group (CH₃CH₂O–). Chemical shifts for α,β-unsaturated ketones typically appear at δ 6.0–7.0 (¹H) and δ 190–210 (¹³C) for carbonyls .

- Infrared (IR) Spectroscopy: Confirm the carbonyl stretch (C=O) at ~1680–1750 cm⁻¹ and conjugated C=C at ~1600–1650 cm⁻¹.

- Mass Spectrometry (MS): Identify molecular ion peaks and fragmentation patterns (e.g., loss of ethoxy group).

- X-ray Crystallography (if crystalline): For unambiguous structural determination, refine using programs like SHELXL .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves (tested against EN 374 standards), lab coats, and safety goggles. Inspect gloves before use and discard contaminated gloves properly .

- Ventilation: Work in a fume hood to avoid inhalation of vapors.

- Waste Management: Segregate waste and consult professional disposal services to prevent environmental contamination .

- Emergency Response: For spills, use inert absorbents (e.g., vermiculite) and avoid direct contact.

Advanced: How can computational methods predict this compound’s reactivity in nucleophilic additions?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The α,β-unsaturated ketone is prone to Michael additions; DFT can model transition states for regioselectivity.

- Molecular Dynamics (MD): Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics.

- Software Tools: Gaussian or ORCA for DFT; VMD for MD visualization. Compare computational results with experimental kinetics to validate models .

Advanced: How to resolve contradictions in kinetic data for this compound’s thermal degradation?

Answer:

- Error Analysis: Quantify instrument precision (e.g., GC-MS calibration drift) and environmental variability (e.g., temperature control ±0.5°C).

- Control Experiments: Replicate under inert atmospheres (N₂/Ar) to exclude oxidation pathways.

- Statistical Validation: Apply ANOVA or t-tests to compare datasets. If discrepancies persist, review assumptions (e.g., pseudo-first-order conditions) .

- Cross-Validation: Compare with literature using databases like NIST Chemistry WebBook .

Basic: What synthetic routes are reported for this compound?

Answer:

- Claisen-Schmidt Condensation: React ethoxyacetophenone with aldehydes under basic conditions (e.g., NaOH/EtOH). Monitor reaction progress via TLC.

- Oxidation of Allylic Alcohols: Use Jones reagent (CrO₃/H₂SO₄) to oxidize 3-ethoxy-but-3-en-2-ol.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Advanced: How to design experiments to probe this compound’s role in photochemical reactions?

Answer:

- Experimental Design:

- Light Source: Use UV lamps (λ = 254–365 nm) to initiate [2+2] cycloadditions or Norrish-type cleavages.

- Quenching Studies: Add radical traps (e.g., TEMPO) to identify intermediates.

- Spectroscopic Monitoring: Time-resolved UV-Vis or fluorescence spectroscopy to track excited-state dynamics.

- Data Interpretation: Correlate quantum yields with solvent polarity and substituent effects. Publish raw data in appendices for transparency .

Basic: How to integrate this compound into undergraduate organic chemistry labs?

Answer:

- Lab Module: Synthesize via Claisen-Schmidt condensation (safe for beginners).

- Learning Outcomes:

- Characterize products via IR and NMR.

- Teach reaction mechanisms (e.g., conjugate addition).

- Safety Emphasis: Pre-lab training on glove integrity checks and fume hood use .

Advanced: What strategies validate the purity of this compound in enantioselective catalysis?

Answer:

- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., cellulose derivatives).

- Polarimetry: Measure specific rotation and compare with literature.

- X-ray Diffraction: Confirm absolute configuration if single crystals are obtainable .

- Control Reactions: Test catalytic performance against racemic mixtures to detect enantiomeric excess (ee).

Basic: How to conduct a literature review on this compound’s applications?

Answer:

- Databases: Search SciFinder, Reaxys, and PubMed using keywords (e.g., “α,β-unsaturated ketones,” “ethoxy enones”).

- Citation Tracking: Use tools like Web of Science to identify seminal papers.

Advanced: How to address ethical considerations in publishing contradictory data on this compound?

Answer:

- Transparency: Disclose all raw data, including failed experiments, in supplementary materials.

- Authorship Ethics: Credit contributors per ICMJE guidelines; avoid ghostwriting.

- Conflict of Interest: Declare funding sources (e.g., institutional grants vs. private sponsors).

- Peer Review: Submit to journals with open peer review to ensure accountability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.